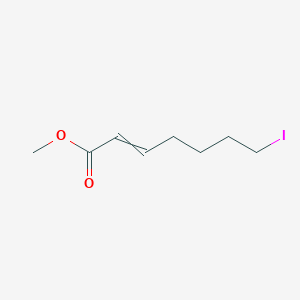

Methyl 7-iodohept-2-enoate

Description

Structure

3D Structure

Properties

CAS No. |

148192-28-3 |

|---|---|

Molecular Formula |

C8H13IO2 |

Molecular Weight |

268.09 g/mol |

IUPAC Name |

methyl 7-iodohept-2-enoate |

InChI |

InChI=1S/C8H13IO2/c1-11-8(10)6-4-2-3-5-7-9/h4,6H,2-3,5,7H2,1H3 |

InChI Key |

SQEVJCLLBCZTSI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=CCCCCI |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 7 Iodohept 2 Enoate and Its Derivatives

Regio- and Stereoselective Approaches to the α,β-Unsaturated Ester Moiety

Formation of the carbon-carbon double bond in the α,β-unsaturated ester, also known as an enoate, is a critical step that dictates the geometry of the final product. The trans or (E)-isomer is typically the thermodynamically more stable product and is often desired. Two primary olefination reactions are widely employed for this purpose.

Wittig-Type Olefination Pathways for Enoate Construction

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. acs.org To construct the α,β-unsaturated ester moiety of the target molecule, a stabilized ylide is required. Stabilized ylides, which contain an electron-withdrawing group like an ester adjacent to the negatively charged carbon, are less reactive than their unstabilized counterparts. adichemistry.com This reduced reactivity allows for reversible formation of the initial betaine or oxaphosphetane intermediate. adichemistry.com This reversibility enables a thermodynamic equilibration that favors the formation of the more stable (E)-alkene. adichemistry.comiitk.ac.in

The synthesis commences with the preparation of a phosphonium salt by reacting triphenylphosphine with an α-haloester, such as methyl bromoacetate. This salt is then deprotonated with a suitable base to generate the stabilized ylide. The reaction of this ylide with an appropriate aldehyde, in this case, 5-hydroxypentanal, yields the desired α,β-unsaturated ester. While generally providing good (E)-selectivity, the stereochemical outcome can sometimes be influenced by reaction conditions and substrate structure. iitk.ac.inopenochem.org

Horner-Wadsworth-Emmons Reaction Strategies for (E)-Selectivity

A highly effective alternative to the Wittig reaction for generating (E)-α,β-unsaturated esters is the Horner-Wadsworth-Emmons (HWE) reaction. acs.org This method utilizes a phosphonate carbanion, which is more nucleophilic than the corresponding Wittig ylide, often leading to higher yields, especially with sterically hindered aldehydes. jk-sci.com A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate salt, is easily removed during aqueous workup, simplifying product purification. researchgate.net

The HWE reaction typically begins with the deprotonation of a phosphonate ester, such as trimethyl phosphonoacetate, using a base like sodium hydride to form a stabilized phosphonate carbanion. researchgate.net This carbanion then reacts with an aldehyde. The reaction mechanism favors the formation of an intermediate that leads to the (E)-alkene, and the stereoselectivity is often excellent. acs.orgwikipedia.org Studies have shown that factors such as increasing the steric bulk of the aldehyde and using higher reaction temperatures can further enhance (E)-selectivity. acs.org

| Method | Phosphorus Reagent | Key Feature | Typical Selectivity | Byproduct |

|---|---|---|---|---|

| Wittig Reaction | Stabilized Ylide (e.g., Ph₃P=CHCO₂Me) | Thermodynamic control with stabilized ylides. adichemistry.com | Good to high (E)-selectivity. iitk.ac.in | Triphenylphosphine oxide (often requires chromatography for removal). |

| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate Carbanion (e.g., (MeO)₂P(O)CH⁻CO₂Me) | More nucleophilic reagent; easy byproduct removal. jk-sci.comresearchgate.net | Excellent (E)-selectivity. acs.org | Water-soluble phosphate salt (easily removed by extraction). researchgate.net |

Installation of the Terminal Iodo-Substituent

The final key transformation is the introduction of the iodine atom at the terminus of the alkyl chain. This is typically accomplished by converting a primary alcohol into an alkyl iodide.

Iodination of Primary Alcohols and Derivatives using Phosphine/Iodine/Imidazole (B134444) Systems

The conversion of a primary alcohol to a primary alkyl iodide can be efficiently achieved using a combination of triphenylphosphine (PPh₃), iodine (I₂), and imidazole. This set of reagents is commonly associated with the Appel reaction. The reaction proceeds under mild conditions and generally gives high yields.

The mechanism involves the formation of a phosphonium iodide intermediate from the reaction of triphenylphosphine and iodine. The alcohol then attacks this intermediate, and subsequent elimination, facilitated by imidazole acting as a base, results in the formation of the alkyl iodide and triphenylphosphine oxide. The use of imidazole is crucial as it activates the alcohol and neutralizes the hydrogen iodide formed during the reaction.

Functional Group Interconversions Leading to Alkyl Iodides

An alternative two-step approach for converting a primary alcohol to an alkyl iodide involves the intermediate formation of a sulfonate ester, such as a tosylate or mesylate. This strategy is particularly useful when direct iodination is problematic.

First, the alcohol is reacted with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. This reaction converts the hydroxyl group, which is a poor leaving group, into a tosylate or mesylate, which are excellent leaving groups. libretexts.orglibretexts.org Importantly, this step occurs with retention of configuration at the carbon atom as the C-O bond of the alcohol is not broken. libretexts.org

The second step is a nucleophilic substitution reaction known as the Finkelstein reaction. adichemistry.com The sulfonate ester is treated with an iodide salt, typically sodium iodide (NaI), in a solvent like acetone. youtube.com The iodide ion displaces the tosylate or mesylate group via an SN2 mechanism, leading to the desired alkyl iodide. iitk.ac.inyoutube.com The success of this reaction is often driven by the precipitation of the less soluble sodium tosylate or mesylate salt from the acetone solution, shifting the equilibrium toward the product. youtube.com

Multi-Step Conversions from Readily Available Precursors

A logical and efficient synthesis of Methyl 7-iodohept-2-enoate can be designed by combining the aforementioned reactions in a sequential manner, starting from a readily available precursor like 5-hydroxypentanal.

The proposed synthetic route is as follows:

Olefination : The synthesis begins with the reaction of 5-hydroxypentanal with a stabilized phosphorus reagent. The Horner-Wadsworth-Emmons reaction using trimethyl phosphonoacetate and a base like sodium hydride is the preferred method due to its high (E)-selectivity and simplified purification. This step constructs the C2-C3 double bond and the methyl ester, yielding the intermediate, methyl 7-hydroxyhept-2-enoate.

Iodination : The terminal hydroxyl group of methyl 7-hydroxyhept-2-enoate is then converted to the iodide. This can be achieved directly using the triphenylphosphine/iodine/imidazole system. Alternatively, the alcohol can first be converted to a tosylate with tosyl chloride and pyridine, followed by displacement with sodium iodide in acetone (Finkelstein reaction) to yield the final product, this compound.

This multi-step approach allows for the controlled and stereoselective construction of the target molecule from simple, commercially accessible starting materials.

| Step | Reaction Type | Starting Material | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Horner-Wadsworth-Emmons Olefination | 5-Hydroxypentanal | (MeO)₃P(O)CH₂CO₂Me, NaH | Methyl 7-hydroxyhept-2-enoate |

| 2 | Iodination (e.g., Appel Reaction) | Methyl 7-hydroxyhept-2-enoate | PPh₃, I₂, Imidazole | This compound |

Derivatization from Dihydropyran Scaffolds

The synthesis of functionalized heptenoates from dihydropyran scaffolds represents a versatile strategy that leverages the inherent reactivity of the heterocyclic ring. Dihydropyrans can undergo a variety of ring-opening reactions to generate linear chains with diverse functional groups.

One conceptual approach involves the acid-catalyzed hydration of dihydropyran to furnish 2-hydroxytetrahydropyran. This cyclic hemiacetal exists in equilibrium with its open-chain tautomer, 5-hydroxyvaleraldehyde. This intermediate provides a key handle for subsequent carbon-carbon bond-forming reactions and functional group manipulations. For instance, a Wittig-type reaction with a stabilized ylide, such as (carbomethoxymethylene)triphenylphosphorane, could be employed to introduce the α,β-unsaturated ester moiety. Subsequent conversion of the terminal hydroxyl group to an iodide, for example through an Appel reaction or by conversion to a tosylate followed by nucleophilic substitution with iodide, would complete the synthesis of the target molecule.

While direct ring-opening of dihydropyrans with iodine to form iodoalkenes is not a commonly reported transformation, multi-step sequences that capitalize on the masked aldehyde functionality of 2-hydroxytetrahydropyran offer a plausible route. The efficiency of this strategy would depend on the yields and selectivities of the individual steps, including the Wittig olefination and the final iodination.

Transformations from Chiral Sugar-Derived Precursors (e.g., 2-Deoxy-D-Ribose)

Chiral pool synthesis, utilizing readily available and enantiomerically pure starting materials like 2-deoxy-D-ribose, presents an attractive avenue for the synthesis of complex molecules. The conversion of 2-deoxy-D-ribose to a linear C7 iodo-enoate requires a series of transformations to cleave the sugar ring and extend the carbon backbone.

A hypothetical pathway could initiate with the protection of the hydroxyl groups of 2-deoxy-D-ribose, followed by oxidative cleavage of the furanose ring to generate a functionalized aldehyde. This aldehyde could then undergo a chain extension reaction, for example, a Horner-Wadsworth-Emmons reaction, to install the methyl enoate functionality. The remaining carbon backbone, derived from the original sugar, would then need to be manipulated to introduce the terminal iodide. This could involve selective deprotection and subsequent conversion of a primary alcohol to an iodide.

While the synthesis of various C-nucleosides and other complex structures from 2-deoxy-D-ribose is well-documented, the specific transformation to a simple aliphatic chain like this compound is not a standard conversion. The challenge lies in the efficient and stereocontrolled dismantling of the chiral cyclic structure to achieve the desired linear, achiral target.

Linear Synthetic Sequences from Simpler Aliphatic Chains

Linear synthetic sequences, building the carbon skeleton from smaller, readily available aliphatic precursors, offer a direct and often highly adaptable approach to the target molecule. A plausible and well-precedented route to this compound can be envisioned starting from 6-heptyn-1-ol.

This synthesis can be broken down into two key stages: the formation of the terminal iodoalkene and the subsequent construction of the α,β-unsaturated ester.

Stage 1: Synthesis of 7-Iodohept-1-ene

The initial step involves the anti-Markovnikov hydroiodination of the terminal alkyne of 6-heptyn-1-ol. This transformation can be achieved using various modern catalytic methods. For instance, rhodium-catalyzed hydroiodination has been shown to effectively produce terminal (E)- or (Z)-alkenyl iodides with high regioselectivity. The choice of ligand on the rhodium catalyst can influence the stereochemical outcome of the double bond. For the purpose of this synthesis, the stereochemistry of the resulting 7-iodohept-1-ene is not critical as this double bond is not present in the final product. The primary hydroxyl group in 6-heptyn-1-ol would likely require protection prior to this step to avoid side reactions.

Stage 2: Formation of the α,β-Unsaturated Ester

With the terminal iodoalkene in hand, the final carbon-carbon bond formation to introduce the methyl enoate moiety can be accomplished via a palladium-catalyzed Heck reaction. The reaction of 7-iodohept-1-ene with methyl acrylate in the presence of a palladium catalyst and a suitable base would construct the desired hept-2-enoate backbone. This reaction is a powerful tool for the formation of C-C bonds and is widely used in organic synthesis.

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | 6-Heptyn-1-ol | Protecting Group (e.g., TBDMSCl, Imidazole) | O-Protected 6-heptyn-1-ol |

| 2 | O-Protected 6-heptyn-1-ol | [Rh(cod)Cl]₂, Ligand, HI source | O-Protected 7-iodohept-1-ene |

| 3 | O-Protected 7-iodohept-1-ene | Methyl acrylate, Pd catalyst, Base | O-Protected this compound |

| 4 | O-Protected this compound | Deprotecting Agent (e.g., TBAF) | This compound |

This linear approach provides a clear and logical pathway to the target compound, utilizing well-established and reliable chemical transformations. The availability of the starting material, 6-heptyn-1-ol, and the modular nature of the synthesis make this an attractive and practical strategy.

Reactivity and Transformation Studies of Methyl 7 Iodohept 2 Enoate

Reactions Involving the Terminal Alkyl Iodide Functionality

The carbon-iodine bond at the terminal position of Methyl 7-iodohept-2-enoate is the weaker of the two reactive sites, making it susceptible to a range of reactions typical of primary alkyl halides.

Nucleophilic Substitution Reactions with Heteroatom Nucleophiles

The primary alkyl iodide in this compound readily undergoes nucleophilic substitution reactions (SN2) with various heteroatom nucleophiles. These reactions are fundamental in introducing diverse functionalities at the terminus of the carbon chain. For instance, reaction with sodium azide (NaN3) provides a straightforward route to the corresponding azido compound, a valuable precursor for amines or nitrogen-containing heterocycles. Similarly, alkoxides and thiolates can be employed to introduce ether and thioether linkages, respectively. The efficiency of these substitutions is generally high, favored by the unhindered nature of the primary iodide and the good leaving group ability of the iodide ion.

| Nucleophile | Reagent | Product |

| Azide | Sodium Azide (NaN3) | Methyl 7-azidohept-2-enoate |

| Hydroxide | Sodium Hydroxide (NaOH) | Methyl 7-hydroxyhept-2-enoate |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Methyl 7-(phenylthio)hept-2-enoate |

| Alkoxide | Sodium Methoxide (NaOMe) | Methyl 7-methoxyhept-2-enoate |

Organometallic Coupling Reactions (e.g., Palladium-Catalyzed Cross-Couplings)

The terminal alkyl iodide functionality serves as an excellent handle for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. These reactions are pivotal in synthetic organic chemistry for constructing complex molecular architectures. For example, in Suzuki couplings, the iodide can be coupled with organoboron compounds in the presence of a palladium catalyst and a base. Similarly, Stille coupling allows for the reaction with organotin reagents, and Sonogashira coupling enables the introduction of terminal alkynes. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing unwanted side reactions at the α,β-unsaturated ester.

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | Methyl 7-phenylhept-2-enoate |

| Stille Coupling | Tributyl(vinyl)stannane | Pd(PPh3)4 | Methyl nona-2,8-dienoate |

| Sonogashira Coupling | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | Methyl 7-phenylhept-2-yn-oate |

Radical Mediated Processes and Reductive Functionalizations

The carbon-iodine bond can also undergo homolytic cleavage to generate a primary alkyl radical. This radical intermediate can then participate in a variety of transformations. For instance, radical cyclization reactions can be initiated, particularly if a suitable radical acceptor is present within the molecule. Furthermore, the alkyl iodide can be reduced to the corresponding alkane using radical-based reducing agents such as tributyltin hydride (Bu3SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). Reductive functionalization can also be achieved, where the iodide is replaced by another functional group under reductive conditions.

Reactions at the α,β-Unsaturated Ester Moiety

The Michael acceptor character of the α,β-unsaturated ester in this compound allows for a range of conjugate addition reactions.

Conjugate Additions (Michael Additions)

The electrophilic β-carbon of the α,β-unsaturated ester is susceptible to attack by a wide array of soft nucleophiles in a process known as Michael addition. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. Common nucleophiles include enolates, Gilman cuprates (organocuprates), amines, and thiols. The reaction proceeds via the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to afford the 1,4-adduct.

| Nucleophile Type | Example Reagent | Product Structure |

| Organocuprate | Lithium dimethylcuprate ((CH3)2CuLi) | Methyl 3-methyl-7-iodoheptanoate |

| Enolate | Diethyl malonate / NaOEt | Methyl 2-(diethoxycarbonyl)methyl-7-iodoheptanoate |

| Amine | Piperidine | Methyl 3-(piperidin-1-yl)-7-iodoheptanoate |

| Thiol | Thiophenol | Methyl 3-(phenylthio)-7-iodoheptanoate |

When the incoming nucleophile or the substrate contains a chiral center, the conjugate addition can lead to the formation of new stereocenters. Achieving high levels of stereocontrol in these reactions is a significant area of research. The use of chiral auxiliaries on the ester, chiral ligands on the metal of an organometallic nucleophile, or chiral catalysts can influence the facial selectivity of the nucleophilic attack on the β-carbon. For instance, the use of a chiral amine to form a transient chiral enamine can direct the addition of a Michael acceptor to one face of the double bond. Similarly, employing a chiral copper-ligand complex in the conjugate addition of organometallic reagents can lead to the formation of one enantiomer of the product in excess. The stereochemical outcome is often dependent on the precise reaction conditions, including the solvent, temperature, and the nature of the reactants and catalysts.

Intermolecular Michael Addition Reactions

The α,β-unsaturated ester functionality in this compound renders the β-carbon electrophilic and susceptible to attack by nucleophiles in a reaction known as the Michael addition. masterorganicchemistry.comyoutube.com This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The general mechanism involves the addition of a nucleophile, typically a stabilized enolate or other soft nucleophile, to the β-carbon of the unsaturated system. masterorganicchemistry.comyoutube.com

Key aspects of the intermolecular Michael addition involving this compound include:

Nucleophiles (Michael Donors): A wide array of nucleophiles can be employed. Common examples include organocuprates (Gilman reagents), enamines, and enolates derived from β-dicarbonyl compounds, malonates, or cyanoacetates. youtube.com The choice of nucleophile is critical as it dictates the nature of the newly formed carbon-carbon or carbon-heteroatom bond.

Reaction Conditions: The reaction is typically carried out in the presence of a base to generate the nucleophilic enolate. The choice of solvent and temperature can significantly influence the reaction's yield and stereoselectivity.

Stereoselectivity: When the nucleophile or the Michael acceptor has pre-existing stereocenters, the formation of new stereocenters can lead to diastereomeric products. The stereochemical outcome is often influenced by the reaction conditions and the nature of the reactants.

Table 1: Examples of Michael Donors for Reaction with this compound

| Michael Donor (Nucleophile) | Expected Product |

| Diethyl malonate | Methyl 3-(1,3-bis(ethoxycarbonyl)propan-2-yl)-7-iodoheptanoate |

| 1,3-Cyclohexanedione | Methyl 7-iodo-3-(2,6-dioxocyclohexyl)heptanoate |

| Lithium dimethylcuprate | Methyl 7-iodo-3-methylheptanoate |

| Pyrrolidine enamine of cyclohexanone | Methyl 3-(2-oxocyclohexyl)-7-iodoheptanoate |

Intramolecular Michael Additions and Subsequent Cyclizations

The bifunctional nature of this compound, possessing both an electrophilic alkene and a terminal alkyl iodide, opens the door to intramolecular reactions. An intramolecular Michael addition can occur if a nucleophilic center is generated within the same molecule, leading to the formation of a cyclic compound. This strategy is a powerful tool for the synthesis of carbocyclic and heterocyclic ring systems.

A common approach involves a tandem reaction sequence where an external nucleophile first displaces the iodide, and a subsequent intramolecular Michael addition of a newly introduced or revealed nucleophilic site attacks the α,β-unsaturated ester. grafiati.com

For instance, reaction with a nucleophile such as the enolate of a β-keto ester could lead to initial alkylation at the 7-position, followed by an intramolecular Michael addition of the enolate onto the unsaturated ester to form a six-membered ring.

Electrophilic Additions to the Alkene Bond

While the double bond in this compound is electron-deficient due to conjugation with the ester group, it can still undergo electrophilic addition reactions, particularly with strong electrophiles. The regioselectivity of these additions is governed by the electronic influence of the ester group.

For example, the addition of hydrogen halides (HX) would be expected to proceed via a mechanism that involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the halide at the β-carbon. This leads to the formation of a β-halo ester.

Halogenation, such as the addition of bromine (Br₂), would also occur, leading to the formation of a dibromo derivative. The reaction proceeds through a cyclic bromonium ion intermediate, with subsequent anti-attack by the bromide ion.

Pericyclic Reactions (e.g., Cycloadditions)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu The electron-deficient alkene in this compound makes it a good dienophile in Diels-Alder reactions, a class of [4+2] cycloadditions.

In a Diels-Alder reaction, this compound would react with a conjugated diene to form a six-membered ring. The stereochemistry of the product is highly controlled and predictable based on the Woodward-Hoffmann rules. youtube.com

Table 2: Potential Diels-Alder Reactions of this compound

| Diene | Predicted Product |

| 1,3-Butadiene | Methyl 4-(4-iodobutyl)cyclohex-1-enecarboxylate |

| Cyclopentadiene | Methyl 3-(4-iodobutyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate |

| Anthracene | Methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate derivative |

Cooperative Reactivity of the Iodide and Unsaturated Ester Functionalities

The synthetic power of this compound is fully realized when both the iodide and the unsaturated ester functionalities participate in a concerted or sequential manner. This cooperative reactivity allows for the construction of complex molecular architectures through elegant cascade reactions.

Michael Initiated Ring Closure (MIRC) Reactions for Cycloalkane Synthesis

The Michael Initiated Ring Closure (MIRC) reaction is a powerful synthetic strategy for the formation of cyclic compounds, particularly cyclopropanes. ub.ac.idresearchgate.netub.ac.id In this reaction, a nucleophile adds to the β-carbon of an α,β-unsaturated ester (the Michael addition), generating an enolate which then undergoes an intramolecular nucleophilic substitution to close a ring. mdpi.com

For this compound, a MIRC reaction could be envisioned where a nucleophile adds to the β-position, and the resulting enolate displaces the iodide at the 7-position. However, given the length of the alkyl chain, this would lead to the formation of a five-membered ring, which is a common outcome for such reactions.

Cascade Reactions Involving Tandem Functionalizations

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. nih.gov These reactions are highly efficient in building molecular complexity from simple starting materials.

The structure of this compound is well-suited for designing cascade reactions. beilstein-journals.orgacs.org For example, a reaction could be initiated by a Michael addition, followed by an intramolecular cyclization. This could be further extended by trapping the resulting intermediate with another electrophile. Such tandem functionalizations can lead to the rapid assembly of polycyclic and highly substituted molecules. researchgate.netsemanticscholar.org

Remote Functionalization through Chain Reactivity

The functionalization of C-H bonds at positions remote from an initial functional group in a molecule like this compound presents a significant challenge in organic synthesis. Traditional methods often require long synthetic sequences involving protecting groups and pre-functionalized starting materials. However, modern synthetic strategies, particularly those involving "chain-walking" or radical translocation, offer elegant solutions to this challenge. These methods allow for the activation of otherwise unreactive C-H bonds along an aliphatic chain, enabling the introduction of new functional groups at a distance from the initial reactive site.

For a substrate such as this compound, which possesses a primary alkyl iodide and an α,β-unsaturated ester, two primary strategies for remote functionalization can be envisaged: transition-metal-catalyzed chain-walking and radical translocation reactions.

Transition-Metal-Catalyzed Chain-Walking

The concept of "chain-walking" or "metal-walk" involves the movement of a transition metal catalyst, typically palladium or nickel, along a hydrocarbon chain. nih.gov This process occurs through a series of reversible β-hydride eliminations and re-insertions of the metal hydride into the olefin. nih.govchemrxiv.org This iterative sequence allows the metal center to traverse the alkyl chain, effectively "walking" from its initial position to more remote carbons. nih.govchemrxiv.org

In the case of this compound, a palladium(0) catalyst could initiate the process via oxidative addition to the carbon-iodine bond, forming an alkylpalladium(II) intermediate. From this initial position, the palladium complex can undergo a series of β-hydride elimination and migratory insertion steps, allowing it to move along the heptenyl chain. libretexts.org The direction and extent of the chain-walking can often be influenced by the ligand environment around the metal and the reaction conditions. acs.org Once the palladium center reaches a desired remote position, a subsequent cross-coupling reaction with a suitable partner or a functionalization reaction can occur, leading to the introduction of a new substituent at that site.

Oxidative Addition: A low-valent transition metal catalyst (e.g., Pd(0)) inserts into the C-I bond of this compound.

Chain-Walking: The resulting alkyl-metal complex undergoes a series of β-hydride eliminations and re-insertions, causing the metal to migrate along the alkyl chain. researchgate.net

Functionalization: At a specific remote position, the metal complex engages in a bond-forming reaction, such as a cross-coupling reaction, to introduce a new functional group.

Reductive Elimination: The final step is typically a reductive elimination, which releases the functionalized product and regenerates the active catalyst.

While specific studies on this compound are not prevalent, research on similar long-chain alkyl halides has demonstrated the feasibility of this approach for remote C-H functionalization.

Radical Translocation

An alternative strategy for remote functionalization involves the use of radical translocation, often referred to as a 1,n-hydrogen atom transfer (HAT) reaction. researchgate.net This process is initiated by the generation of a radical at a specific site in the molecule. This primary radical can then abstract a hydrogen atom from a remote carbon through a sterically favored intramolecular pathway, typically a 1,5- or 1,6-HAT, to generate a new radical at that remote position. researchgate.net This new radical can then be trapped by a reagent to form the functionalized product.

For this compound, a radical at the C7 position can be generated from the alkyl iodide, for instance, through the action of a radical initiator or via a photoredox-catalyzed process. nih.gov This primary alkyl radical can then undergo an intramolecular hydrogen atom transfer. Given the flexibility of the heptenyl chain, the radical could potentially abstract a hydrogen atom from various positions, although the formation of a six-membered ring transition state for a 1,6-HAT is often favored. This would result in the translocation of the radical to the C2 position. However, depending on the conformation of the chain, other HAT processes could also occur. Once the radical is relocated, it can participate in various radical-mediated reactions, such as addition to an acceptor or trapping by a radical scavenger, to yield the final functionalized product.

The general mechanism for remote functionalization via radical translocation can be outlined as follows:

Radical Generation: Homolytic cleavage of the C-I bond in this compound to form a primary alkyl radical at C7. researchgate.net

Radical Translocation: Intramolecular hydrogen atom transfer from a remote C-H bond to the initial radical site, generating a new, more stable radical at the remote position.

Radical Trapping/Reaction: The newly formed radical is intercepted by a reagent to form the desired C-C or C-heteroatom bond.

The regioselectivity of the functionalization in radical translocation reactions is largely governed by the thermodynamics and kinetics of the intramolecular hydrogen atom transfer step.

Illustrative Research Findings

While direct experimental data for the remote functionalization of this compound is not extensively documented, the following table provides representative data from studies on analogous long-chain alkyl halides and unsaturated esters, illustrating the potential outcomes of such transformations.

| Entry | Substrate Analogue | Catalyst/Initiator | Reagent/Coupling Partner | Remote Functionalization Position | Yield (%) |

| 1 | 1-Iodooctane | Pd(OAc)₂ / Ligand | Arylboronic Acid | C4-C8 | 65-80 |

| 2 | Methyl 10-undecenoate | Ni(cod)₂ / Ligand | Phenyl iodide | C9/C10 | 72 |

| 3 | 6-Iodo-1-hexene | AIBN / Bu₃SnH | Acrylonitrile | C5 | 55 |

| 4 | 8-Iodooctan-1-ol | Photocatalyst / Light | Styrene | C5-C7 | 68 |

This table is a composite representation based on findings from various studies on remote functionalization and does not represent actual experimental results for this compound.

These examples highlight the capability of both transition-metal catalysis and radical-mediated pathways to effect functionalization at positions remote from the initial reactive site in long-chain molecules. The choice of catalyst, ligands, and reaction conditions can often be tuned to control the regioselectivity of the functionalization.

Construction of Stereochemically Defined Aliphatic Chains for Biosynthetic Pathways

The presence of a double bond in the C2-C3 position of this compound allows for stereoselective modifications, which is a critical aspect in the synthesis of biologically active molecules that often requires precise control of stereochemistry. The α,β-unsaturated ester moiety can undergo conjugate additions, and the subsequent stereochemistry can be influenced by the choice of reagents and reaction conditions. The terminal iodide provides a reactive site for carbon-carbon bond formation through various coupling reactions. While the structure of this compound is well-suited for the construction of stereochemically defined aliphatic chains, a review of the current scientific literature does not provide specific examples of its application in this context for biosynthetic pathways.

Role as a Key Precursor in the Synthesis of Macrocyclic Structures

Macrocyclic structures are a common feature in many natural products with significant biological activities. The synthesis of these large rings often relies on precursors with reactive functional groups at both ends of a long carbon chain, enabling an intramolecular cyclization reaction. With its terminal iodide and ester functionality, this compound could theoretically serve as such a precursor. The iodide could be converted into a nucleophile or an organometallic species to react with the electrophilic carbon of the unsaturated ester system in a ring-closing step. However, a thorough search of the chemical literature did not yield any specific examples of this compound being utilized as a key precursor in the synthesis of macrocyclic structures.

Total Synthesis of Natural Products Utilizing this compound

The utility of a chemical building block is ultimately demonstrated in its successful application in the total synthesis of complex natural products. The following sections explore the documented use of this compound and its close analogs in this regard.

Dictyopterene A is a C11-hydrocarbon pheromone isolated from marine brown algae. Its synthesis has been accomplished through various routes, often involving key steps like Wittig reactions and cyclopropanation. researchgate.net A review of the published total syntheses of Dictyopterene A does not indicate the use of this compound as a starting material or intermediate.

The synthesis of alkaloids represents a significant area of research in organic chemistry. While there are no specific reports on the use of this compound in the synthesis of Hygrine analogues, a concise and efficient asymmetric synthesis of the lupin alkaloid (-)-sparteine has been reported utilizing the closely related ethyl 7-iodohept-2-enoate . nih.govyork.ac.uk

This synthesis, reported by O'Brien and coworkers, is a notable example of how a 7-iodohept-2-enoate scaffold can be effectively used to construct a complex tetracyclic alkaloid. The key features of this synthesis are:

One-Step Formation of a Piperidine Ring: The reaction of ethyl 7-iodohept-2-enoate with (R)-α-methylbenzylamine leads directly to the formation of a substituted piperidine ring system. This transformation proceeds via an initial substitution of the iodide followed by an intramolecular conjugate addition.

Connective Michael Addition: The core of the synthetic strategy involves a connective Michael addition between an amino ester-derived enolate and an α,β-unsaturated amino ester, which is derived from the initial piperidine intermediate. nih.gov

High Stereoselectivity: The synthesis proceeds with a high degree of stereocontrol, ultimately yielding the natural enantiomer of sparteine.

Table 1: Key Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H13IO2 |

| ¹H NMR (400 MHz, Acetone-d6) δ | 6.94 (1H, dt, J = 15.6, 7.0), 5.88 (1H, dt, J = 15.6, 1.6), 3.69 (3H, s), 3.32 (2H, t, J = 6.9), 2.27 (2H, q, J = 7.1), 1.90 (2H, p, J = 6.9), 1.60 (2H, p, J = 7.4) |

| ¹³C NMR (150 MHz, Acetone-d6) δ | 166.4, 149.9, 122.1, 51.5, 33.9, 32.0, 30.2, 7.2 |

Data obtained from a study on the synthesis of novel vorapaxar analogues. rsc.orgucl.ac.uk

Resolvins are a class of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids, which play a crucial role in the resolution of inflammation. nih.govnih.gov The total synthesis of these complex molecules often involves the use of iodo-containing intermediates to construct the carbon backbone with precise stereochemistry. acs.orgthieme.degoogle.com For instance, the synthesis of Resolvin E4 involves the use of vinyl iodide intermediates for Sonogashira cross-coupling reactions. acs.org However, a direct application of this compound in the synthesis of Resolvin E4 or its analogues has not been reported in the literature.

Sulfur-containing heterocyclic fatty acids are found in various natural sources and exhibit a range of biological activities. nih.gov Their synthesis can involve the introduction of sulfur-containing moieties onto a fatty acid backbone. nih.gov While the terminal iodide of this compound could potentially be displaced by a sulfur nucleophile to initiate the formation of a sulfur-containing heterocycle, there are no published reports detailing the use of this specific compound for the synthesis of sulfur-containing heterocyclic fatty acids. fao.org

Mechanistic Investigations and Computational Modeling of Reactions Involving Methyl 7 Iodohept 2 Enoate

Elucidation of Reaction Pathways and Transition States in Complex Transformations

A definitive elucidation of reaction pathways and transition states for complex transformations involving Methyl 7-iodohept-2-enoate has not been specifically reported. Hypothetical reaction pathways would likely involve the reactivity of the α,β-unsaturated ester and the terminal alkyl iodide. The electron-withdrawing nature of the ester group would render the β-carbon susceptible to nucleophilic attack. The carbon-iodine bond is a potential site for various reactions, including nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Computational modeling, a powerful tool for understanding reaction mechanisms, could provide significant insights. nih.govnih.gov Such studies would involve density functional theory (DFT) calculations to map the potential energy surface of a given reaction. This would allow for the identification of intermediates and the calculation of activation energies for various possible transition states, thereby predicting the most likely reaction pathway. For instance, in a hypothetical nucleophilic substitution at the terminal iodine, computational models could determine whether the reaction proceeds via an S(_N)2 mechanism or a more complex pathway.

Analysis of Stereochemical Outcomes and Diastereoselectivity in Synthetic Steps

There is a lack of specific research analyzing the stereochemical outcomes and diastereoselectivity in synthetic steps involving this compound. The stereochemistry of the double bond (E/Z) in the α,β-unsaturated ester moiety would be a critical factor in determining the facial selectivity of reactions at the double bond. For example, in a Michael addition reaction, the incoming nucleophile would approach from either the re or si face of the β-carbon, leading to the formation of new stereocenters. The inherent stereochemistry of the starting material and the reaction conditions would dictate the diastereoselectivity of such a transformation.

The synthesis of related α,β-unsaturated methyl esters has been shown to be stereoselective, suggesting that the geometry of the double bond can be controlled during synthesis. researchgate.net In the absence of specific data for this compound, it is reasonable to assume that its synthesis could also be achieved with a degree of stereocontrol. Further experimental and computational studies would be necessary to confirm the diastereoselectivity of its reactions.

Influence of Reaction Conditions, Solvent Effects, and Catalyst Systems on Reactivity

The influence of reaction conditions, including solvent effects and catalyst systems, on the reactivity of this compound has not been explicitly studied. However, general principles of organic chemistry can be applied to predict these influences.

Solvent Effects: The choice of solvent can significantly impact the rate and outcome of a reaction. libretexts.orgwikipedia.orgchemrxiv.orgtau.ac.il For a hypothetical nucleophilic substitution at the terminal iodine, a polar aprotic solvent would be expected to accelerate an S(_N)2 reaction by solvating the cation of the nucleophilic salt without strongly solvating the nucleophile itself. In contrast, polar protic solvents could slow down such a reaction by solvating the nucleophile through hydrogen bonding.

Catalyst Systems: The use of catalysts could open up a wide range of reaction pathways for this compound. For example, transition-metal catalysts, such as palladium or nickel complexes, are widely used for cross-coupling reactions involving alkyl halides. These catalysts could enable the coupling of the iodo-terminated chain with various organometallic reagents. The choice of catalyst and ligands would be crucial in determining the efficiency and selectivity of such reactions. Hydrodeoxygenation reactions of similar methyl esters have been studied using noble metal catalysts, indicating that catalytic transformations are a viable approach for modifying such molecules. researchgate.netresearchgate.net

The following table summarizes the potential influence of various reaction conditions on the reactivity of this compound based on general chemical principles:

| Reaction Condition | Potential Influence on Reactivity |

| Solvent Polarity | Affects the rate of nucleophilic substitution and other polar reactions. libretexts.orgwikipedia.org |

| Temperature | Can influence reaction rate and selectivity; higher temperatures may favor elimination over substitution. |

| Catalyst | Can enable a variety of transformations, such as cross-coupling and hydrogenation. researchgate.net |

| Concentration | Can affect the kinetics of the reaction. |

| pH | Can influence the reactivity of nucleophiles and the stability of intermediates. |

Future Perspectives and Emerging Research Avenues

Development of Novel Reagents and Catalysts for Enhanced Reactivity and Selectivity

The dual reactivity of Methyl 7-iodohept-2-enoate presents a fertile ground for the application and development of new catalytic systems aimed at enhancing reaction efficiency and controlling selectivity. Future research is poised to focus on several key areas:

Organocatalysis: The α,β-unsaturated ester moiety is an ideal substrate for asymmetric organocatalysis. Chiral amines, N-heterocyclic carbenes (NHCs), and phosphines can be employed to activate the molecule towards stereoselective conjugate additions, cycloadditions, and other transformations. The development of novel organocatalysts with higher turnover numbers and broader substrate scope will be crucial. For instance, cinchona-derived organocatalysts have shown promise in the asymmetric peroxidation of unsaturated carbonyls, a reaction pathway that could be explored for this compound. nih.gov

Photoredox Catalysis: The alkyl iodide functionality is particularly amenable to activation via photoredox catalysis. Visible-light-mediated single-electron transfer (SET) can generate a reactive alkyl radical from the C-I bond, which can then participate in a variety of C-C and C-heteroatom bond-forming reactions. okstate.edunih.gov The synergy of photoredox catalysis with other catalytic cycles, such as nickel or copper catalysis, opens up possibilities for novel cross-coupling reactions. rsc.orgsemanticscholar.org Future research will likely focus on developing more efficient and robust photocatalysts, expanding the range of accessible radical transformations, and achieving higher levels of chemo- and regioselectivity.

Hypervalent Iodine Reagents: Hypervalent iodine compounds are attractive as environmentally benign alternatives to heavy metal reagents for a range of oxidative transformations. mdpi.com Their application in conjunction with this compound could lead to novel methods for functionalizing the double bond or the alkyl chain. Research into developing catalytic versions of reactions that traditionally use stoichiometric hypervalent iodine reagents is an active and promising area.

| Catalyst Type | Potential Application for this compound | Expected Outcome |

| Chiral Amines | Asymmetric Michael Addition to the α,β-unsaturated ester | Enantiomerically enriched products |

| N-Heterocyclic Carbenes (NHCs) | Umpolung reactivity of the α,β-unsaturated ester | Access to novel synthetic intermediates |

| Photoredox Catalysts (e.g., Iridium, Ruthenium complexes) | Activation of the C-I bond to form an alkyl radical | C-C and C-heteroatom bond formation under mild conditions |

| Dual Photoredox/Nickel Catalysis | Cross-coupling of the alkyl iodide with various partners | Construction of complex molecular scaffolds |

Exploration of New Cascade and Multi-Component Reactions for Molecular Complexity

The bifunctional nature of this compound makes it an ideal candidate for the design of cascade (or tandem) and multi-component reactions (MCRs). These strategies are highly atom-economical and allow for the rapid construction of complex molecular architectures from simple precursors in a single operation.

Future research in this area could involve:

Radical-Polar Crossover Reactions: A photoredox-generated radical at the 7-position could be trapped intramolecularly by the α,β-unsaturated ester, leading to the formation of cyclic structures. Subsequent manipulation of the resulting enolate would add another layer of complexity.

Tandem Michael Addition/Alkylation: A nucleophile could first add to the α,β-unsaturated ester (Michael addition), with the resulting enolate then undergoing an intramolecular alkylation at the carbon bearing the iodine atom. This would provide a streamlined route to functionalized cyclic compounds.

Multi-component Reactions: this compound could be a key component in MCRs where both the electrophilic double bond and the alkyl iodide participate in sequential bond-forming events with other reactants. For example, a three-component reaction involving a nucleophile, this compound, and a coupling partner for the iodide would enable the rapid assembly of diverse molecular scaffolds.

Green Chemistry Approaches in the Synthesis and Application of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes. For a molecule like this compound, several avenues for greener synthesis and application are foreseeable.

Biocatalysis: Enzymes offer a highly selective and environmentally benign approach to organic synthesis. Lipases, for instance, are widely used for the synthesis of esters and could potentially be employed in the synthesis of this compound or its derivatives under mild conditions. nih.govmdpi.comacs.org Furthermore, other enzyme classes could be engineered to perform specific transformations on the molecule, such as stereoselective reduction of the double bond or functionalization of the alkyl chain. The development of multifunctional biocatalysts that can perform cascade reactions in a single pot is a particularly exciting prospect. engineering.org.cn

Chemo-enzymatic Synthesis: Combining the strengths of chemical and enzymatic catalysis can lead to highly efficient and sustainable synthetic routes. For example, a chemical step could be used to construct the basic carbon skeleton, followed by an enzymatic step for a highly selective functional group transformation. A chemo-enzymatic approach combining carboxylic acid reduction with a Wittig reaction has been reported for the synthesis of α,β-unsaturated esters, which could be adapted for the synthesis of this compound.

Use of Greener Solvents and Reagents: Future synthetic routes involving this compound will likely focus on replacing hazardous solvents and reagents with more sustainable alternatives. This could include the use of bio-based solvents, ionic liquids, or even performing reactions in water or under solvent-free conditions.

| Green Chemistry Approach | Application to this compound | Potential Benefits |

| Biocatalysis (e.g., Lipases) | Synthesis of the ester or selective transformations | High selectivity, mild reaction conditions, reduced waste |

| Chemo-enzymatic Synthesis | Combination of chemical and enzymatic steps for synthesis | Increased efficiency and sustainability |

| Green Solvents (e.g., water, bio-solvents) | Use in reactions involving the compound | Reduced environmental impact and improved safety |

| Solvent-free Reactions | Performing reactions without a solvent | Reduced waste, simplified purification |

Bio-inspired Transformations and Biomimetic Synthesis Leveraging the Compound's Structure

The structure of this compound, a long-chain unsaturated ester, is reminiscent of fatty acid derivatives and other natural products that serve as precursors in biosynthetic pathways. This similarity opens up exciting possibilities for its use in bio-inspired and biomimetic synthesis.

Biomimetic Cyclizations: Inspired by the enzymatic cyclization of polyenes in nature, the long alkyl chain of this compound could be further elaborated and then subjected to biomimetic cyclization reactions to form complex polycyclic structures. wikipedia.orgnih.gov The iodo-functionalization provides a handle for introducing the necessary functionalities to trigger such cyclizations.

Synthesis of Natural Product Analogues: The compound could serve as a starting material for the synthesis of analogues of natural products containing long alkyl chains and ester functionalities. By modifying the structure of this compound, novel compounds with potential biological activity could be generated. This approach is central to medicinal chemistry and drug discovery.

Development of Bio-orthogonal Probes: The reactivity of the alkyl iodide and the α,β-unsaturated ester could be harnessed to develop chemical probes for studying biological systems. For instance, the compound could be designed to react specifically with certain biomolecules in a cellular environment, allowing for their visualization or functional study.

The successful implementation of biomimetic synthesis often relies on a deep understanding of biosynthetic pathways and the development of chemical methods that can replicate these complex transformations in the laboratory.

Q & A

Q. What meta-analysis frameworks are appropriate for synthesizing fragmented toxicity data on this compound derivatives?

- Methodology : Follow PRISMA guidelines for systematic reviews. Use tools like RevMan or STATA to aggregate in vitro/in vivo toxicity data (e.g., IC₅₀, LD₅₀) and assess heterogeneity (I² statistic). Subgroup analyses (e.g., by cell line or exposure duration) and sensitivity tests (e.g., leave-one-out) address bias. Forest plots visualize effect sizes, while funnel plots detect publication bias .

【新手必看7】七天快速入门Meta分析10:12

Methodological Notes

- Structural Analysis : Always cross-validate crystallographic data with spectroscopic results (e.g., compare C-I bond lengths in XRD with ¹³C NMR shifts) .

- Data Contradictions : Employ sensitivity analyses and Bayesian statistics to quantify uncertainty in conflicting datasets .

- Synthetic Protocols : Document reagent purity, solvent drying methods, and inert atmosphere conditions to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.